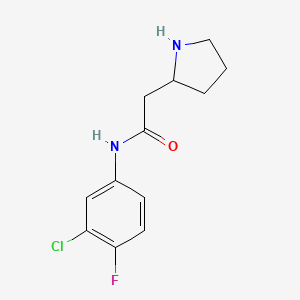![molecular formula C13H15F3N2O B7587780 2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 was first synthesized in 2009 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of TPCA-1 involves the inhibition of specific signaling pathways that are involved in various cellular processes. TPCA-1 specifically targets the inhibitor of κB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) pathway. By inhibiting the activity of the IKK complex, TPCA-1 prevents the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 are diverse and depend on the specific disease or condition being studied. In cancer research, TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to sites of inflammation. In autoimmune disorder research, TPCA-1 has been shown to suppress the activity of specific immune cells that are involved in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPCA-1 in lab experiments include its specificity and potency in inhibiting the IKK complex, its ability to target specific signaling pathways, and its well-characterized mechanism of action. However, the limitations of using TPCA-1 in lab experiments include its potential toxicity and off-target effects, as well as the complex synthesis method required to produce the compound.
Direcciones Futuras
For TPCA-1 research include investigating its potential therapeutic applications in additional diseases and conditions, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPCA-1 and to identify potential off-target effects and toxicity concerns. Overall, TPCA-1 has shown great potential as a therapeutic agent in various diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of TPCA-1 involves multiple steps and has been described in detail in scientific literature. The general method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis of TPCA-1 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, TPCA-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, TPCA-1 has been shown to suppress the immune system by inhibiting the activity of certain immune cells.
Propiedades
IUPAC Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)9-3-1-4-11(7-9)18-12(19)8-10-5-2-6-17-10/h1,3-4,7,10,17H,2,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLZIOHPBYBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


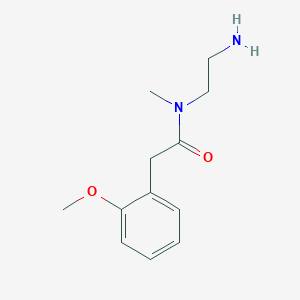
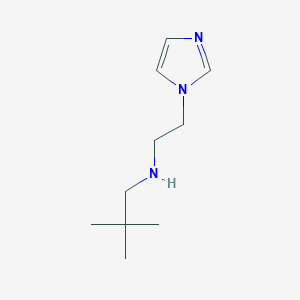
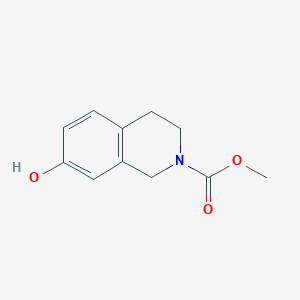
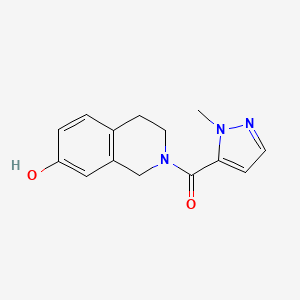
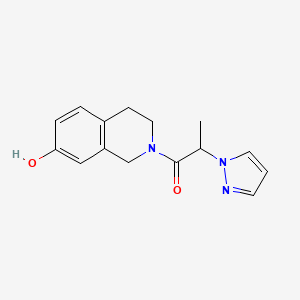
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
